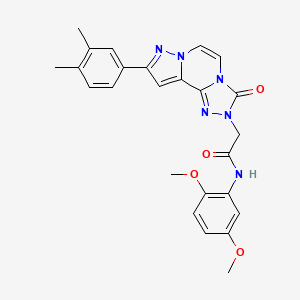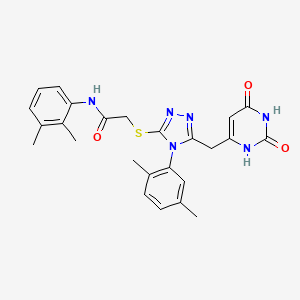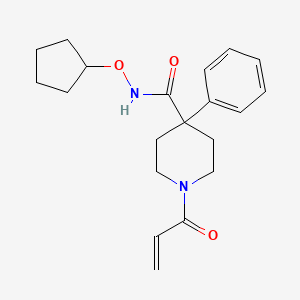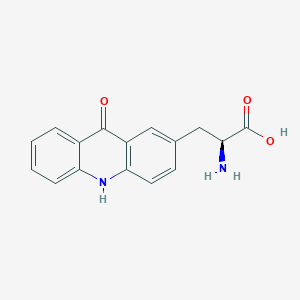![molecular formula C17H19N5O2S B2673274 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea CAS No. 899740-90-0](/img/structure/B2673274.png)
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and tested for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation, bacterial and viral growth. The compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication, transcription, and repair. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been found to inhibit bacterial and viral growth by disrupting their DNA replication and transcription. The compound has been shown to have low toxicity and does not affect normal cells significantly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is its broad-spectrum activity against cancer cells, bacteria, and viruses. It has also been found to have low toxicity and does not affect normal cells significantly. One of the limitations of the compound is its limited solubility in aqueous solutions, which can affect its efficacy in some experiments. The compound is also relatively new, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several possible future directions for research on 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea. One direction is to investigate its potential as a combination therapy with other anticancer, antimicrobial, or antiviral agents. Another direction is to study its efficacy in animal models and clinical trials. The compound can also be modified to improve its solubility and bioavailability. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been synthesized using various methods and tested for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The compound has shown broad-spectrum activity against cancer cells, bacteria, and viruses and has low toxicity. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyrimidine-4,6-diol with 2-(chloromethyl)benzo[d]oxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,3-bis(2-chloroethyl)urea to produce the final product. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been tested against several bacterial and viral strains and has shown potent activity against them.
Propriétés
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-10-12(2)20-15(19-11)22-16(23)18-8-5-9-25-17-21-13-6-3-4-7-14(13)24-17/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,18,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCHIFXWMHRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)




![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)



![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)